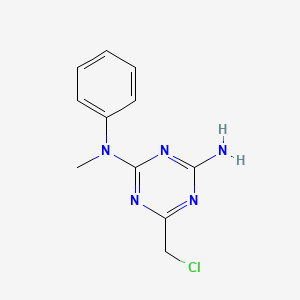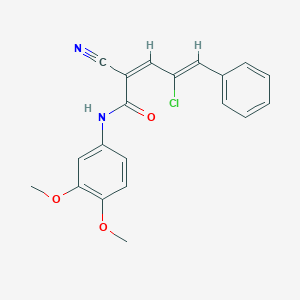
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide is a chemical compound that has gained significant interest in scientific research. This compound is commonly referred to as a small molecule inhibitor and has been found to exhibit potent inhibitory activity against certain enzymes.
Wirkmechanismus
The mechanism of action of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide involves the inhibition of specific enzymes. This compound binds to the active site of the enzyme and prevents its activity. The inhibition of these enzymes can lead to the regulation of various cellular processes and may have therapeutic benefits.
Biochemische Und Physiologische Effekte
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate cellular signaling pathways. This compound has also been found to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide is its potent inhibitory activity against specific enzymes. This compound can be used as a tool compound to study the function of these enzymes in various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide. One area of research is the development of more potent inhibitors that can target specific enzymes with higher selectivity. Another area of research is the investigation of the therapeutic potential of this compound in various diseases. Additionally, the use of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide as a tool compound to study cellular processes and signaling pathways is an area of ongoing research.
Synthesemethoden
The synthesis of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide involves the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 4-chlorobenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions in a solvent mixture of ethanol and water. The product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide has been extensively studied for its potential use as a small molecule inhibitor. This compound has been found to exhibit inhibitory activity against certain enzymes such as protein kinases and phosphodiesterases. It has also been investigated for its potential use in the treatment of cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
(2Z,4Z)-4-chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-25-18-9-8-17(12-19(18)26-2)23-20(24)15(13-22)11-16(21)10-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,24)/b15-11-,16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXGSILVVLQMRK-QCYFSDEQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC(=CC2=CC=CC=C2)Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C(=C\C2=CC=CC=C2)\Cl)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

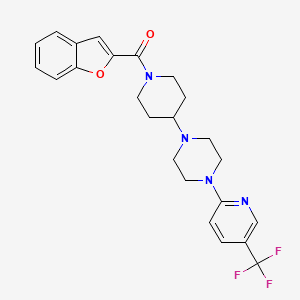
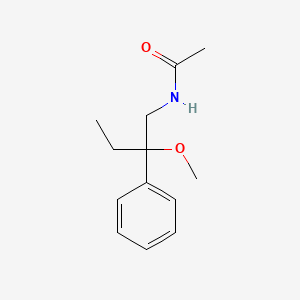
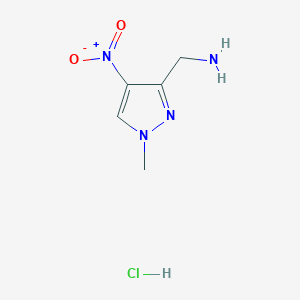
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2932073.png)
![N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2932076.png)
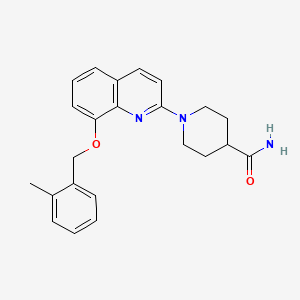
![Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2932078.png)
![N-(2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2932079.png)
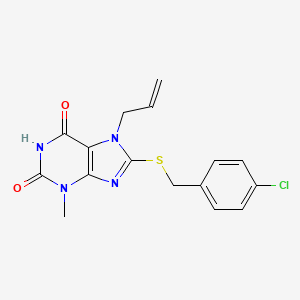
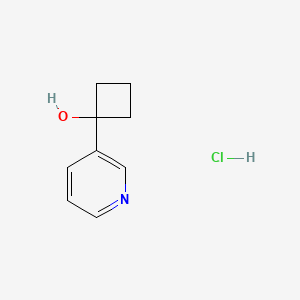
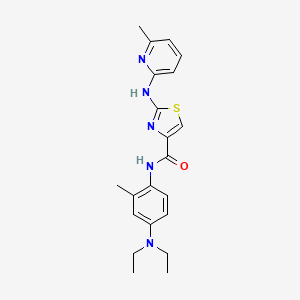
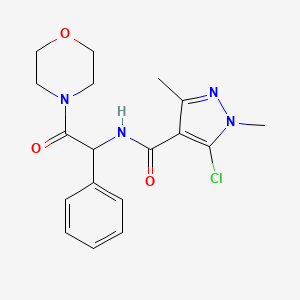
![2-(Benzo[D][1,3]dioxol-5-YL)pyridine](/img/structure/B2932089.png)
